molecular formula C13H15F3O2 B13249098 [(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol

[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol

Cat. No.: B13249098
M. Wt: 260.25 g/mol
InChI Key: JOJRZBHHMUUUNW-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol is a chiral oxane derivative of interest in medicinal chemistry and drug discovery research. This compound features a stereochemically defined tetrahydropyran (oxane) ring core, substituted with a lipophilic 4-(trifluoromethyl)phenyl group and a hydroxymethyl functional group. The presence of the trifluoromethyl group, a common motif in bioactive molecules, can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . The primary alcohol handle makes this molecule a versatile chiral building block or intermediate that can be further functionalized through reactions such as esterification, etherification, or oxidation. Researchers may explore its utility in the synthesis of more complex target molecules, particularly for the development of pharmaceuticals and agrochemicals. Specific research applications for this compound should be verified by the researcher through literature review. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15F3O2

Molecular Weight

260.25 g/mol

IUPAC Name

[(2S,5R)-5-[4-(trifluoromethyl)phenyl]oxan-2-yl]methanol

InChI

InChI=1S/C13H15F3O2/c14-13(15,16)11-4-1-9(2-5-11)10-3-6-12(7-17)18-8-10/h1-2,4-5,10,12,17H,3,6-8H2/t10-,12-/m0/s1

InChI Key

JOJRZBHHMUUUNW-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@H](OC[C@H]1C2=CC=C(C=C2)C(F)(F)F)CO

Canonical SMILES

C1CC(OCC1C2=CC=C(C=C2)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Stereoselective Cyclization of Oxane Precursors

One common approach involves starting with a suitable dihydroxy or halogenated precursor, which undergoes intramolecular cyclization to form the oxane ring with defined stereochemistry (2S,5R). For example:

  • Starting Material: A 4-hydroxyphenyl derivative bearing a trifluoromethyl group.
  • Reaction Conditions: Acidic or basic cyclization under controlled temperature to promote ring closure.
  • Outcome: Formation of the oxane ring with stereocontrol, often facilitated by chiral auxiliaries or catalysts.

Cross-Coupling and Functionalization

Following ring formation, functionalization to introduce the methanol group at the oxan-2-yl position can be achieved via:

  • Nucleophilic substitution: Using reagents such as formaldehyde derivatives or methylating agents to attach the hydroxymethyl group.
  • Catalytic methods: Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids bearing hydroxymethyl groups, as indicated in related synthetic procedures.

Specific Reaction Conditions

Based on related synthesis protocols, typical conditions include:

Step Reagents Catalyst Solvent Temperature Duration Yield
Oxane ring formation Diol or halogenated precursor Acid or base Toluene, ethanol, or dichloromethane Reflux 12-24 hours Variable
Methanol functionalization Formaldehyde or hydroxymethylating agent Palladium catalyst Dioxane, DMF 80-110°C 6-18 hours Up to 92%

Note: These conditions are adapted from similar compounds' synthesis and tailored for stereoselectivity and yield optimization.

Key Research Findings and Data Integration

Stereoselective Synthesis

Research indicates that stereochemical control is achieved via chiral catalysts or auxiliaries during cyclization. For instance, employing chiral ligands in palladium-catalyzed cross-couplings can favor the formation of the (2S,5R) stereoisomer with high enantioselectivity.

Catalytic Cross-Coupling

The Suzuki-Miyaura coupling, often used in related aromatic substitutions, involves:

  • Reagents: A trifluoromethylphenyl boronic acid derivative.
  • Catalyst: Palladium complexes such as Pd(dppf)Cl₂.
  • Conditions: Elevated temperatures (~80°C), inert atmosphere, and bases like potassium acetate.

This method efficiently introduces the trifluoromethylphenyl group onto the oxane precursor.

Purification and Characterization

Purification typically employs column chromatography with silica gel, using solvent systems like hexane/ethyl acetate. Characterization involves NMR, MS, and chiral HPLC to confirm stereochemistry and purity.

Data Tables Summarizing Synthesis Conditions

Reaction Step Reagents Catalyst Solvent Temperature Time Yield Notes
Oxane ring formation Diol precursor Acid/Base Toluene/Ethanol Reflux 12-24 h Variable Stereoselective cyclization
Methanol group addition Formaldehyde derivative Pd catalyst Dioxane 80-110°C 6-18 h Up to 92% Hydroxymethylation

Industrial and Large-Scale Synthesis Considerations

For industrial synthesis, continuous flow reactors and optimized catalytic systems are employed to enhance yield, stereoselectivity, and purity. Advanced purification techniques such as preparative chromatography or crystallization are used to meet pharmaceutical standards.

Summary of Perspectives from Literature

  • Stereocontrol is critical; chiral catalysts significantly improve enantioselectivity.
  • Catalytic cross-coupling reactions are central to attaching the trifluoromethylphenyl group.
  • Reaction optimization involves temperature, solvent choice, and catalyst loading to maximize yield and stereochemical purity.
  • Purification and thorough characterization ensure the compound's suitability for further biological or medicinal research.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives

Biological Activity

[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a cyclic ether framework. This article explores the biological activity of this compound, focusing on its interactions with biological targets and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₅F₃O₂
  • Molecular Weight : 260.25 g/mol
  • CAS Number : 2059917-55-2

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .

Biological Activity Overview

Preliminary studies indicate that this compound may interact with various biological targets, potentially modulating key biological pathways. While comprehensive studies are still required, initial findings suggest promising pharmacological profiles.

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural characteristics suggest possible interactions with various receptors, which could lead to therapeutic effects.
  • Anticancer Activity : Similar compounds have demonstrated significant anticancer properties, warranting further exploration of this compound in cancer research .

Comparative Analysis with Related Compounds

Compounds structurally similar to this compound often exhibit notable biological activities. Below is a comparison table highlighting some related compounds:

Compound NameStructureKey Features
Alprenolol1-(o-allylphenoxy)-3-(isopropylamino)-2-propanolAntihypertensive agent
BenfluorexN-(1-methyl-2-(3-[trifluoromethyl]-phenyl)ethyl)amino ethanol benzoate esterAnorectic and hypolipidemic properties
Bepridil hydrochloride1-isobutoxy-2-pyrrolidino-3-(N-benzylanilino) propane hydrochlorideCalcium channel blocker

This table illustrates the diversity in biological activity among compounds with similar structural motifs, emphasizing the potential of this compound for further investigation.

Case Studies and Research Findings

Recent studies have begun to elucidate the biological activity of compounds featuring trifluoromethyl groups. For instance, research on isoxazole derivatives has shown that the inclusion of a trifluoromethyl moiety significantly enhances anticancer activity against various cell lines (e.g., MCF-7) compared to their non-trifluoromethylated analogs . This underscores the importance of the trifluoromethyl group in enhancing biological efficacy.

Key Findings from Recent Research

  • Anticancer Activity : Compounds similar to this compound have shown IC₅₀ values ranging from 2.63 μM to 19.72 μM against breast cancer cell lines, indicating strong potential for therapeutic applications .
  • Mechanistic Studies : Apoptotic mechanisms have been observed in related compounds, suggesting that this compound may also induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol
  • Structure : Differs by replacing the 4-(trifluoromethyl)phenyl group with a 4-fluorophenyl substituent.
  • Molecular Weight : 210.24 g/mol (vs. 260.25 g/mol for the target compound), reflecting the lighter fluorine atom compared to the trifluoromethyl group.
  • Applications: Likely serves as a precursor or intermediate in fluorinated compound synthesis. Limited hazard data are reported .
[(2S,5R)-5-[3-(Trifluoromethyl)phenyl]oxan-2-yl]methanol
  • Structure : A positional isomer with the trifluoromethyl group at the 3-position of the phenyl ring.
  • Molecular Weight : 260.25 g/mol (identical to the target compound).
Comparison Table: Substituent Effects
Compound Name Substituent Position Molecular Weight (g/mol) Key Feature
Target Compound 4-(Trifluoromethyl) 260.25 High lipophilicity due to -CF₃
[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol 4-Fluoro 210.24 Lower molecular weight, less stable
[(2S,5R)-5-[3-(Trifluoromethyl)phenyl]oxan-2-yl]methanol 3-(Trifluoromethyl) 260.25 Altered electronic effects

Heterocyclic Analogs

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
  • Structure : Replaces the oxane ring with a thiazole ring.
  • Molecular Weight : 259.24 g/mol.
Birelentinib Intermediate: [(2S,5S)-5-{4-Amino-5-[4-(2,3-difluorophenoxy)phenyl]imidazo[5,1-f][1,2,4]triazin-7-yl}oxan-2-yl]methanol
  • Structure: Contains an imidazo-triazine moiety attached to the oxane-methanol core.
  • Applications : A tyrosine kinase inhibitor with antineoplastic activity, highlighting how structural complexity enhances pharmacological targeting .

Complex Derivatives with Fluorinated Moieties

(2S,3R,4R,5R)-1-(4-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-3-methylphenyl)hexane-1,2,3,4,5,6-hexaol
  • Structure : A polyol derivative with a thiophen-fluorophenyl group.
  • Molecular Weight : 462.53 g/mol.
  • Key Feature : Multiple hydroxyl groups increase hydrophilicity, contrasting with the target compound’s single hydroxymethyl group .

Research Findings and Implications

  • Stereochemical Sensitivity : The (2S,5R) configuration in oxane derivatives is conserved across analogs, suggesting its importance in maintaining structural integrity or chiral recognition .
  • Trifluoromethyl vs. Fluorine : The -CF₃ group in the target compound enhances metabolic resistance compared to -F, making it more suitable for drug development .
  • Heterocyclic vs. Oxane Scaffolds : Thiazole-based analogs (e.g., ) may exhibit distinct electronic properties, whereas oxane derivatives prioritize conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.